2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester

Catalog No.
S839270
CAS No.
1154060-91-9
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl...

CAS Number

1154060-91-9

Product Name

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester

IUPAC Name

methyl 2-pyridin-2-yl-1-benzofuran-5-carboxylate

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c1-18-15(17)10-5-6-13-11(8-10)9-14(19-13)12-4-2-3-7-16-12/h2-9H,1H3

InChI Key

ZQNCOAVQNZSKOQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=N3

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=N3

Medicinal Chemistry:

The combination of a benzofuran and pyridine ring system in 2-Py-BCF-Me presents interesting possibilities for medicinal chemistry. Benzofurans have been explored for their anti-tumor and anti-bacterial properties [], while pyridines are a prevalent scaffold in many bioactive molecules. 2-Py-BCF-Me could be a starting point for the development of novel drugs by researchers investigating these areas.

2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester is a complex organic compound with the molecular formula C15H11NO3C_{15}H_{11}NO_{3} and a molecular weight of 253.25 g/mol. This compound features a benzofuran moiety fused with a pyridine ring, which contributes to its unique chemical properties. The structure includes a carboxylic acid group that is esterified with a methyl group, enhancing its solubility and reactivity in various chemical environments .

The chemical reactivity of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester can be attributed to its functional groups. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions, making it a potential candidate for further derivatization.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution, allowing for various substitutions at different positions on the rings.

Research indicates that 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and shows promise in inhibiting certain cancer cell lines. Its unique structure allows it to interact with biological targets, potentially modulating various biochemical pathways .

The synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester can be achieved through several methods:

  • Condensation Reaction: A benzofuran derivative can be reacted with a pyridine derivative in the presence of a suitable catalyst to form the desired compound.
  • Esterification: The carboxylic acid form of the compound can be treated with methanol and an acid catalyst to produce the methyl ester.
  • Multi-step Synthesis: Starting from simpler precursors, multiple synthetic steps involving cyclization and functional group transformations can yield the target compound.

The applications of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester span various fields:

  • Pharmaceuticals: It is investigated for potential therapeutic uses due to its biological activity.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Material Science: Its unique properties may allow for applications in developing new materials or coatings.

Studies on the interactions of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester with various biological macromolecules have highlighted its potential as a ligand in drug design. The compound's ability to bind selectively to specific receptors or enzymes could lead to new therapeutic agents targeting diseases such as cancer and inflammation .

Several compounds share structural similarities with 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Pyridinecarboxylic acid, methyl esterC7H7NO2C_{7}H_{7}NO_{2}Simpler structure, lacks benzofuran component
6-Bromo-2-pyridin-2-yl-benzofuran-5-carboxylic acid methyl esterC15H12BrNO3C_{15}H_{12}BrNO_{3}Contains bromine substituent affecting reactivity
2-(6-Bromo-pyridin-2-yl)-benzofuranC14H10BrNC_{14}H_{10}BrNLacks carboxylic acid functionality

The unique combination of both benzofuran and pyridine functionalities in 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester distinguishes it from other compounds, offering diverse chemical reactivity and potential biological activity not found in simpler analogs .

XLogP3

2.8

Dates

Modify: 2023-08-16

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